The Anaplerotic Action of Triheptanoin in Fatty Acid Oxidation Disorders: A Technical Guide
The Anaplerotic Action of Triheptanoin in Fatty Acid Oxidation Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases characterized by the impaired ability of mitochondria to convert long-chain fatty acids into energy. This leads to a profound energy deficit, particularly during periods of fasting or metabolic stress, and the accumulation of toxic fatty acid intermediates. Clinical manifestations are severe and can include cardiomyopathy, rhabdomyolysis, and hypoglycemia. Triheptanoin, a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a novel therapeutic agent for LC-FAODs. Its mechanism of action centers on its ability to provide an alternative energy source and to replenish key intermediates of the mitochondrial tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanism of action of triheptanoin, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key metabolic pathways.
The Metabolic Conundrum in LC-FAODs and the Rationale for Anaplerotic Therapy
In healthy individuals, fatty acid β-oxidation is a critical source of acetyl-CoA, which enters the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. In LC-FAODs, genetic defects in enzymes responsible for long-chain fatty acid transport and oxidation disrupt this process.[1] This has two major metabolic consequences:
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Energy Deficiency: The reduced production of acetyl-CoA from long-chain fatty acids leads to a significant energy deficit, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[2]
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TCA Cycle Intermediate Depletion: The reliance on even-chain medium-chain triglyceride (MCT) oil (containing C8 and C10 fatty acids) in traditional dietary management provides a source of acetyl-CoA but fails to replenish the pool of TCA cycle intermediates.[3] This is because the complete oxidation of acetyl-CoA requires a constant supply of oxaloacetate, which can become depleted. This depletion of TCA cycle intermediates further cripples the cell's energy-producing capacity.
Anaplerotic therapy aims to address this second critical issue by providing substrates that can "fill up" the TCA cycle.
Triheptanoin: A Dual-Action Metabolic Substrate
Triheptanoin (glyceryl triheptanoate) is a triglyceride containing three molecules of the odd-chain fatty acid, heptanoate (C7). Following oral administration, it is hydrolyzed by intestinal lipases into glycerol and free heptanoate. Heptanoate is readily absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation.
The key to triheptanoin's mechanism of action lies in the metabolism of the seven-carbon heptanoate. Each molecule of heptanoyl-CoA is metabolized through two and a half cycles of β-oxidation to yield:
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Two molecules of acetyl-CoA: These directly enter the TCA cycle to fuel energy production.
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One molecule of propionyl-CoA: This three-carbon molecule is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the TCA cycle.
This dual production of both acetyl-CoA and a direct anaplerotic substrate (propionyl-CoA) is what distinguishes triheptanoin from even-chain MCTs and forms the foundation of its therapeutic benefit in LC-FAODs.
Triheptanoin [label="Triheptanoin (C7 Triglyceride)"]; Heptanoate [label="Heptanoate (C7)"]; HeptanoylCoA [label="Heptanoyl-CoA"]; AcetylCoA1 [label="Acetyl-CoA"]; PropionylCoA [label="Propionyl-CoA"]; TCACycle [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; SuccinylCoA [label="Succinyl-CoA"];
Triheptanoin -> Heptanoate [label="Lipolysis"]; Heptanoate -> HeptanoylCoA; HeptanoylCoA -> AcetylCoA1 [label="β-oxidation (2 cycles)"]; HeptanoylCoA -> PropionylCoA [label="β-oxidation"]; AcetylCoA1 -> TCACycle; PropionylCoA -> SuccinylCoA; SuccinylCoA -> TCACycle [label="Anaplerosis"]; TCACycle -> Energy; }
Figure 1: Metabolic pathway of triheptanoin.
Evidence of Anaplerosis: Preclinical and Clinical Data
While the theoretical basis for triheptanoin's anaplerotic effect is strong, direct evidence in human subjects is still emerging. However, preclinical studies and indirect clinical observations support this mechanism.
A study in very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice demonstrated that dietary triheptanoin increased the levels of the TCA cycle intermediate succinate in cardiac muscle compared to mice fed a diet with even-chain MCT oil.
In a clinical study involving patients with VLCAD deficiency, treatment with triheptanoin resulted in a trend towards normalization of blood levels of TCA cycle intermediates compared to patients treated with standard MCT oil, as indicated by Z-scores.
Quantitative Clinical Efficacy of Triheptanoin
Several clinical trials have demonstrated the clinical benefits of triheptanoin in patients with LC-FAODs. The following tables summarize key quantitative data from these studies.
Table 1: Reduction in Major Clinical Events (MCEs) with Triheptanoin Treatment
| Study | Patient Population | Treatment Duration | MCE Rate (events/year) Pre-Triheptanoin (Mean ± SD) | MCE Rate (events/year) on Triheptanoin (Mean ± SD) | Percentage Reduction in MCE Rate | p-value |
| Vockley et al. (UX007-CL201 Extension) | Triheptanoin-naïve LC-FAOD (n=33) | 27.4 ± 19.9 months | 2.00 (median) | 0.28 (median) | 86% | 0.0343 |
| Vockley et al. (UX007-CL201 Extension) | CL201 Rollover LC-FAOD (n=24) | 46.9 ± 13.6 months | 1.76 ± 1.64 | 1.00 ± 1.00 | 43% | 0.0347 |
MCEs were defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.
Table 2: Improvement in Cardiac Function with Triheptanoin Compared to Trioctanoin
| Study | Patient Population | Treatment Duration | Parameter | Triheptanoin Group (C7) - Change from Baseline (Mean) | Trioctanoin Group (C8) - Change from Baseline (Mean) | p-value |
| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Ejection Fraction (%) | +7.4 | - | 0.046 |
| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Wall Mass (%) | -20 | - | 0.041 |
Detailed Experimental Protocols from Key Clinical Trials
Gillingham et al., 2017: A Double-Blinded, Randomized Controlled Trial
This study compared the effects of triheptanoin (C7) to trioctanoin (C8) in patients with LC-FAODs.
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Study Design:
graph Gillingham_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Screening [label="Screening & Baseline Assessment"]; Randomization [label="Randomization (1:1)"]; C7_Arm [label="Triheptanoin (C7) Arm\n(20% of DCI, 4 months)"]; C8_Arm [label="Trioctanoin (C8) Arm\n(20% of DCI, 4 months)"]; FollowUp [label="Follow-up Assessments"];
Screening -> Randomization; Randomization -> C7_Arm; Randomization -> C8_Arm; C7_Arm -> FollowUp; C8_Arm -> FollowUp; }
Figure 2: Gillingham et al. (2017) study workflow.
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Key Methodologies:
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Exercise Tolerance Test: A submaximal treadmill exercise test was performed. The specific protocol involved a graded increase in speed and/or incline to achieve a target heart rate of 60-70% of the predicted maximum. Heart rate, oxygen consumption (VO₂), and carbon dioxide production (VCO₂) were measured continuously.
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Echocardiography: Standard 2D, M-mode, and Doppler echocardiography were performed to assess cardiac structure and function. Measurements included left ventricular ejection fraction (LVEF), left ventricular mass, and diastolic function parameters.
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31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique was used to assess muscle energy metabolism. Following a standardized exercise protocol, the rate of phosphocreatine (PCr) recovery was measured, which is an indicator of mitochondrial oxidative capacity.
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Vockley et al. (UX007-CL201 and Extension Studies): Open-Label Efficacy and Safety Trials
These studies evaluated the long-term safety and efficacy of triheptanoin in patients with severe LC-FAODs.
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Study Design:
graph Vockley_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Enrollment [label="Enrollment & Retrospective Data Collection (78 weeks)"]; Treatment [label="Open-Label Triheptanoin Treatment\n(Target 25-35% of DCI)"]; FollowUp [label="Ongoing Follow-up & MCE Tracking"];
Enrollment -> Treatment -> FollowUp; }
Figure 3: Vockley et al. open-label study workflow.
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Key Methodologies:
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Major Clinical Event (MCE) Adjudication: A key outcome was the rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy). These events were retrospectively collected from medical records for the 78 weeks prior to study entry and prospectively recorded during the study. An independent adjudication committee reviewed all events.
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Cycle Ergometry: Patients performed a 40-minute cycle ergometry test at a constant workload to assess exercise tolerance. The primary endpoint was the total work performed.
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12-Minute Walk Test (12MWT): This test was used to assess functional exercise capacity. Patients were instructed to walk as far as possible in 12 minutes. The total distance walked was recorded.
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Acylcarnitine Profiling: Blood spots were collected and analyzed by tandem mass spectrometry (MS/MS) to determine the concentrations of various acylcarnitine species. This is a standard method for diagnosing and monitoring patients with FAODs.
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Conclusion and Future Directions
The mechanism of action of triheptanoin in fatty acid oxidation disorders is multifaceted, providing both a direct energy source and, crucially, replenishing the pool of TCA cycle intermediates through anaplerosis. This dual action addresses the fundamental metabolic defects in LC-FAODs more effectively than traditional even-chain MCT oil. The clinical data to date demonstrates a significant reduction in major clinical events and improvements in cardiac function, supporting the therapeutic utility of this anaplerotic therapy.
Future research should focus on obtaining more direct evidence of anaplerosis in human subjects, for instance, through stable isotope tracer studies to track the metabolic fate of heptanoate in vivo. Further elucidation of the downstream effects of improved mitochondrial function on cellular signaling pathways and gene expression will also be critical in fully understanding the comprehensive benefits of triheptanoin therapy. For drug development professionals, the success of triheptanoin highlights the potential of targeted metabolic therapies for inborn errors of metabolism and provides a framework for the development of novel anaplerotic substrates for other energy-deficiency disorders.
